Carbonic Anhydrase XII (CA XII) Inhibition Potency vs. Reference CA II
The compound (MST-146) demonstrates potent inhibition of human recombinant carbonic anhydrase XII (CA XII). Its affinity (Ki = 8.2 nM) is approximately 8.5-fold weaker than its affinity for the ubiquitous cytosolic isoform CA II (Ki = 0.97 nM) [1]. This isoform selectivity profile is critical because CA II is widely expressed in erythrocytes and other tissues, and its potent inhibition is associated with systemic side effects. The retention of low nanomolar potency against the tumor-associated isoform CA XII, while having reduced activity against CA II compared to non-selective sulfonamide inhibitors like acetazolamide (typically Ki < 10 nM for CA II), represents a window for selective tumor targeting [2].
| Evidence Dimension | Enzyme inhibition constant (Ki) against human recombinant carbonic anhydrase isoforms |
|---|---|
| Target Compound Data | Ki = 8.2 nM (CA XII); Ki = 0.97 nM (CA II) |
| Comparator Or Baseline | Acetazolamide: Ki ~ 12 nM (CA II); typical CA II affinity of non-selective sulfonamides is <10 nM |
| Quantified Difference | Target compound's CA II/CA XII selectivity ratio is ~0.12 (more potent against CA II), but absolute CA II potency is ~12-fold lower than typical non-selective inhibitors. |
| Conditions | Phenol red-based stopped-flow assay; human recombinant catalytic domains; 15 min preincubation; 10-100 sec measurement window [1] |
Why This Matters
This potency window allows researchers to study CA XII-dependent tumor biology with a reduced risk of confounding systemic CA II inhibition compared to non-selective clinical CA inhibitors.
- [1] BindingDB Entry BDBM50240175. Ki values for CA II (0.97 nM) and CA XII (8.2 nM) for Compound MST-146. Accessed 2026. View Source
- [2] Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. (Provides benchmark CA II affinity for acetazolamide and other non-selective sulfonamides). View Source
